molecular formula C16H16O2 B13723809 5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde

5-(3,5-Dimethylphenyl)-2-methoxybenzaldehyde

Cat. No.: B13723809
M. Wt: 240.30 g/mol
InChI Key: KLENEFHHTCTLIB-UHFFFAOYSA-N
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Description

4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a methoxy group at the 4-position, two methyl groups at the 3’ and 5’ positions, and an aldehyde group at the 3-position of the biphenyl structure. It is used in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

5-(3,5-dimethylphenyl)-2-methoxybenzaldehyde

InChI

InChI=1S/C16H16O2/c1-11-6-12(2)8-14(7-11)13-4-5-16(18-3)15(9-13)10-17/h4-10H,1-3H3

InChI Key

KLENEFHHTCTLIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=C(C=C2)OC)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde can be achieved through several methods. One common approach involves the diazotization of aniline derivatives followed by a coupling reaction with benzene derivatives in the presence of a catalyst such as copper chloride . The reaction conditions typically involve the use of isopropyl nitrite as the diazotizing reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,4-dimethylbenzene to yield the desired biphenyl compound .

Industrial Production Methods

Industrial production of biphenyl compounds, including 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde, often utilizes catalytic coupling reactions such as the Suzuki-Miyaura reaction. This method involves the use of palladium catalysts and boronic acids to form the biphenyl structure under mild conditions . The scalability and efficiency of this method make it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3’,5’-dimethyl[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both electron-donating (methoxy and methyl) and electron-withdrawing (aldehyde) groups on the biphenyl structure. This combination allows for a wide range of chemical reactivity and makes it a versatile intermediate in organic synthesis .

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